

Application Note: Isolating Cilastatin Sulfoxide from Biological Matrices

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Compound of Interest

Compound Name: Cilastatin Sulfoxide

Cat. No.: B13845892

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Introduction

Cilastatin is a dehydropeptidase I inhibitor co-administered with the antibiotic imipenem to prevent its renal metabolism. The analysis of cilastatin and its metabolites, such as **cilastatin sulfoxide**, in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This application note provides detailed protocols for the isolation of **cilastatin sulfoxide** from plasma and urine, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC). The described methods are intended for researchers, scientists, and drug development professionals.

Overview of Isolation Techniques

The selection of an appropriate extraction method is critical for achieving high recovery and purity of **cilastatin sulfoxide** from complex biological samples. The primary challenges include the polar nature of the analyte and the presence of interfering endogenous components. This document outlines two primary techniques: Protein Precipitation (PPT) followed by Solid-Phase Extraction (SPE) for plasma samples, and direct Solid-Phase Extraction (SPE) for urine samples.

Data Presentation

Table 1: Recovery of **Cilastatin Sulfoxide** from Human Plasma using PPT followed by SPE

Analyte	Spiked Concentration (ng/mL)	Mean Recovery (%)	Standard Deviation (%)
Cilastatin Sulfoxide	50	92.5	4.8
500	95.1	3.2	
5000	94.3	3.9	

Table 2: Recovery of **Cilastatin Sulfoxide** from Human Urine using SPE

Analyte	Spiked Concentration (ng/mL)	Mean Recovery (%)	Standard Deviation (%)
Cilastatin Sulfoxide	100	89.7	5.1
1000	91.2	4.5	
10000	90.5	4.7	

Table 3: HPLC Method Parameters for **Cilastatin Sulfoxide** Analysis

Parameter	Condition
Column	C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase	A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient	0-2 min: 5% B2-10 min: 5-95% B10-12 min: 95% B12-15 min: 5% B
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection	UV at 254 nm

Experimental Protocols

Protocol 1: Isolation of Cilastatin Sulfoxide from Human Plasma

This protocol describes a two-step process involving protein precipitation followed by solid-phase extraction.

Materials:

- Human plasma
- **Cilastatin sulfoxide** standard
- Acetonitrile (ACN), HPLC grade
- Methanol, HPLC grade
- Formic acid, analytical grade
- Deionized water
- SPE cartridges (e.g., Mixed-Mode Cation Exchange)
- Centrifuge
- SPE manifold

Procedure:

- Sample Preparation:
 - Thaw frozen plasma samples to room temperature.
 - Vortex the samples for 10 seconds.
 - Spike 500 μ L of plasma with the internal standard.
- Protein Precipitation:

- Add 1.5 mL of cold acetonitrile to the 500 µL plasma sample.
- Vortex vigorously for 1 minute to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes at 4 °C.
- Carefully collect the supernatant.
- Solid-Phase Extraction (SPE):
 - Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
 - Equilibration: Equilibrate the cartridge with 2 mL of 0.1% formic acid in water.
 - Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
 - Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
 - Elution: Elute the **cilastatin sulfoxide** with 2 mL of 5% formic acid in methanol.
 - Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
 - Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
- Analysis:
 - Inject 10 µL of the reconstituted sample into the HPLC system for analysis as per the parameters in Table 3.

Protocol 2: Isolation of Cilastatin Sulfoxide from Human Urine

This protocol outlines a direct solid-phase extraction method for urine samples.

Materials:

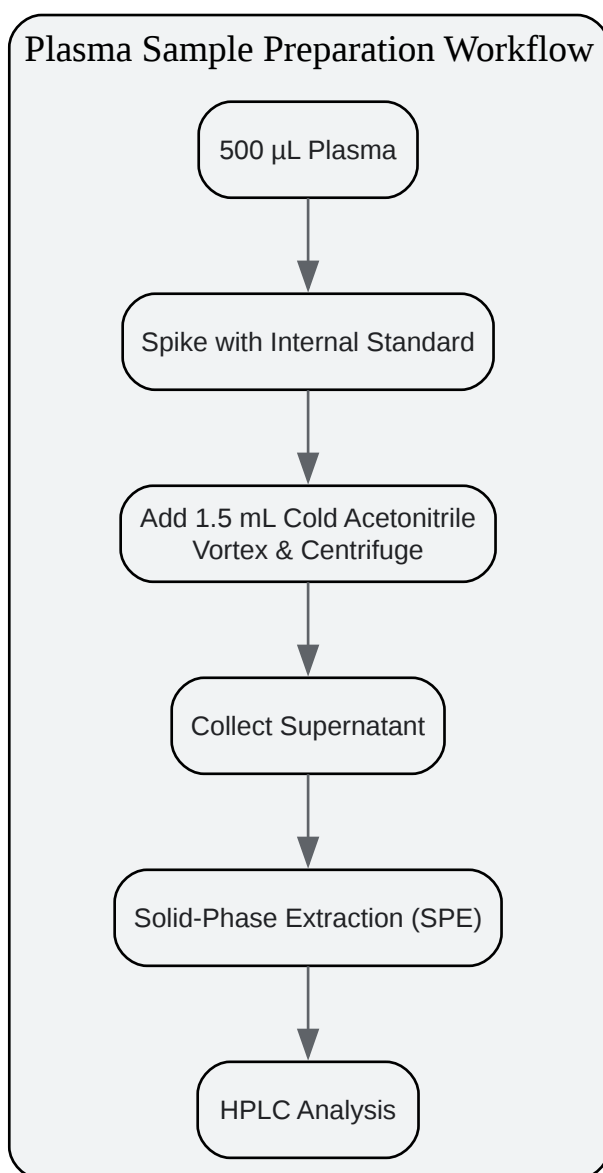
- Human urine
- **Cilastatin sulfoxide** standard
- Methanol, HPLC grade
- Formic acid, analytical grade
- Deionized water
- SPE cartridges (e.g., Mixed-Mode Cation Exchange)
- SPE manifold

Procedure:

- Sample Preparation:
 - Thaw frozen urine samples to room temperature.
 - Centrifuge the urine sample at 3,000 x g for 5 minutes to remove particulate matter.
 - Dilute 100 µL of the supernatant with 900 µL of 0.1% formic acid in water.
 - Spike with the internal standard.
- Solid-Phase Extraction (SPE):
 - Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
 - Equilibration: Equilibrate the cartridge with 2 mL of 0.1% formic acid in water.
 - Loading: Load the diluted urine sample onto the conditioned SPE cartridge.
 - Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 5% methanol in water.

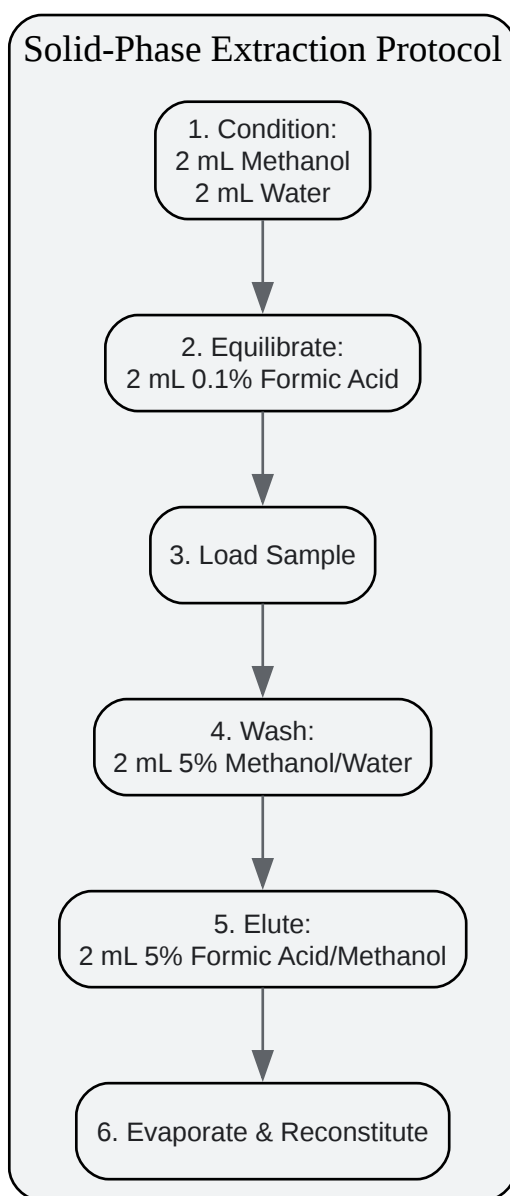
- Elution: Elute the **cilastatin sulfoxide** with 2 mL of 5% formic acid in methanol.
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
- Analysis:
 - Inject 10 µL of the reconstituted sample into the HPLC system for analysis as per the parameters in Table 3.

Visualizations



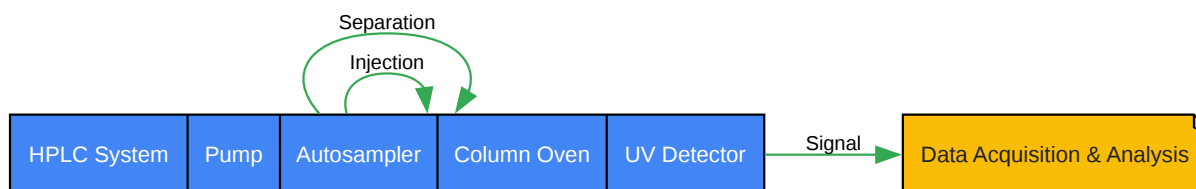
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Caption: Workflow for isolating **cilastatin sulfoxide** from plasma.



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Caption: General Solid-Phase Extraction (SPE) protocol steps.



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Caption: HPLC analysis workflow for separated **cilastatin sulfoxide**.

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